molecular formula C14H11Cl2NOS B5712755 N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide

N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide

Cat. No. B5712755
M. Wt: 312.2 g/mol
InChI Key: XLWXKWFBPMCCJE-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPA belongs to the class of thioamides and has been studied for its ability to inhibit the growth of cancer cells and as an anti-inflammatory agent. In

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound can also reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation. Additionally, this compound has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is that it can be toxic at high concentrations. Therefore, it is important to use appropriate safety precautions when working with this compound.

Future Directions

There are several future directions for the study of N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide. One area of research is the development of this compound analogs that have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound has the potential to be a valuable therapeutic agent in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide is a multi-step process that involves the reaction of 3,5-dichlorophenyl isothiocyanate with phenylacetic acid. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied as an anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NOS/c15-10-6-11(16)8-12(7-10)17-14(18)9-19-13-4-2-1-3-5-13/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWXKWFBPMCCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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